Cas no 40338-28-1 (1-Acetyluracil)

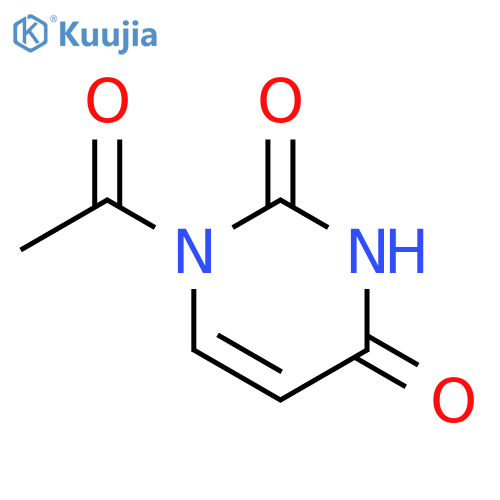

1-Acetyluracil structure

1-Acetyluracil 化学的及び物理的性質

名前と識別子

-

- 2,4(1H,3H)-Pyrimidinedione,1-acetyl-

- 1-acetylpyrimidine-2,4-dione

- 1-N-acetyluracil

- 1-Acetyl-1H-pyrimidin-2,4-dion

- 1-acetyl-1H-pyrimidine-2,4-dione

- 1-Acetyluracil

- 1-Acetyl-uracil

- AC1L81C5

- KB-57286

- N1-Acetyl uracil

- NSC266142

- SureCN4755093

- 1-acetylpyrimidine-2,4(1H,3H)-dione

- SCHEMBL4755093

- 40338-28-1

- CHEMBL4455634

- NSC-266142

- DTXSID20313068

- F75763

- 1-acetyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

- BS-47560

- 1-ACETYL-3H-PYRIMIDINE-2,4-DIONE

- DB-126820

- 1-acetyl-2,4(1H,3H)-pyrimidinedione

-

- インチ: InChI=1S/C6H6N2O3/c1-4(9)8-3-2-5(10)7-6(8)11/h2-3H,1H3,(H,7,10,11)

- InChIKey: NFYCBODEFCKFDM-UHFFFAOYSA-N

- ほほえんだ: CC(N1C=CC(=O)NC1=O)=O

計算された属性

- せいみつぶんしりょう: 154.03788

- どういたいしつりょう: 154.038

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.5A^2

- 疎水性パラメータ計算基準値(XlogP): -1

じっけんとくせい

- 密度みつど: 1.387

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.532

- PSA: 66.48

- LogP: -0.80330

1-Acetyluracil 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A217215-250mg |

1-Acetyluracil |

40338-28-1 | 250mg |

$ 375.00 | 2022-06-08 | ||

| 1PlusChem | 1P00CKOA-100mg |

1-N-acetyluracil |

40338-28-1 | 98% | 100mg |

$40.00 | 2024-05-03 | |

| Aaron | AR00CKWM-100mg |

1-N-acetyluracil |

40338-28-1 | 98% | 100mg |

$53.00 | 2025-01-24 | |

| eNovation Chemicals LLC | Y1240814-1g |

1-N-acetyluracil |

40338-28-1 | 98% | 1g |

$255 | 2024-06-06 | |

| Cooke Chemical | BD8992555-100mg |

1-Acetylpyrimidine-2,4(1H,3H)-dione |

40338-28-1 | 98% | 100mg |

RMB 264.00 | 2025-02-21 | |

| Cooke Chemical | BD8992555-1g |

1-Acetylpyrimidine-2,4(1H,3H)-dione |

40338-28-1 | 98% | 1g |

RMB 1344.00 | 2025-02-21 | |

| 1PlusChem | 1P00CKOA-250mg |

1-N-acetyluracil |

40338-28-1 | 98% | 250mg |

$69.00 | 2024-05-03 | |

| eNovation Chemicals LLC | Y1240814-250mg |

1-N-acetyluracil |

40338-28-1 | 98% | 250mg |

$135 | 2025-02-18 | |

| eNovation Chemicals LLC | Y1240814-100mg |

1-N-acetyluracil |

40338-28-1 | 98% | 100mg |

$100 | 2025-02-18 | |

| eNovation Chemicals LLC | Y1240814-100mg |

1-N-acetyluracil |

40338-28-1 | 98% | 100mg |

$100 | 2025-02-20 |

1-Acetyluracil 関連文献

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

40338-28-1 (1-Acetyluracil) 関連製品

- 874-14-6(1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 608-34-4(3-Methyluracil)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬